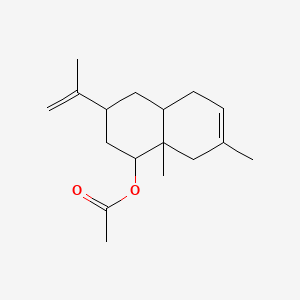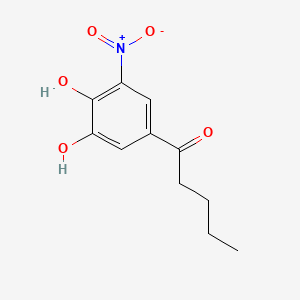
1-Pentanone, 1-(3,4-dihydroxy-5-nitrophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Pentanone, 1-(3,4-dihydroxy-5-nitrophenyl)- is an organic compound characterized by the presence of a pentanone group attached to a phenyl ring substituted with hydroxyl and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Pentanone, 1-(3,4-dihydroxy-5-nitrophenyl)- typically involves the nitration of a phenolic compound followed by the introduction of the pentanone group. The reaction conditions often require careful control of temperature and pH to ensure the desired substitution pattern on the phenyl ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and subsequent functionalization processes. These methods are designed to maximize yield and purity while minimizing the production of unwanted by-products.
Chemical Reactions Analysis
Types of Reactions
1-Pentanone, 1-(3,4-dihydroxy-5-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The phenolic hydroxyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Conditions for electrophilic aromatic substitution typically involve acidic catalysts and elevated temperatures.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amino derivatives.
Substitution: Various substituted phenolic compounds depending on the electrophile used.
Scientific Research Applications
1-Pentanone, 1-(3,4-dihydroxy-5-nitrophenyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Pentanone, 1-(3,4-dihydroxy-5-nitrophenyl)- involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and nitro groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include oxidative stress response and modulation of signaling cascades.
Comparison with Similar Compounds
Similar Compounds
1-Pentanone, 1-(3,4-dihydroxyphenyl)-: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
1-Pentanone, 1-(3,4-dinitrophenyl)-: Contains an additional nitro group, which may enhance its reactivity and potential toxicity.
1-Pentanone, 1-(3,4-dihydroxy-5-methylphenyl)-: The presence of a methyl group instead of a nitro group alters its chemical properties and applications.
Uniqueness
1-Pentanone, 1-(3,4-dihydroxy-5-nitrophenyl)- is unique due to the specific combination of hydroxyl and nitro groups on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
125628-93-5 |
|---|---|
Molecular Formula |
C11H13NO5 |
Molecular Weight |
239.22 g/mol |
IUPAC Name |
1-(3,4-dihydroxy-5-nitrophenyl)pentan-1-one |
InChI |
InChI=1S/C11H13NO5/c1-2-3-4-9(13)7-5-8(12(16)17)11(15)10(14)6-7/h5-6,14-15H,2-4H2,1H3 |
InChI Key |
ZPJRQVFLMJNWEB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)C1=CC(=C(C(=C1)O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


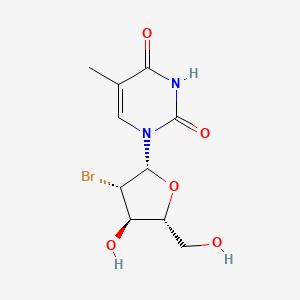
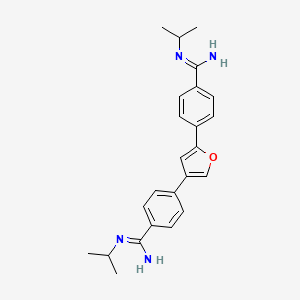


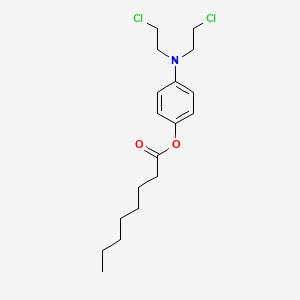
![4-[(4-Aminophenyl)methyl]-2-ethyl-6-methylaniline](/img/structure/B12690015.png)

![1,3-Bis[2-[(2-aminobenzoyl)oxy]ethyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B12690028.png)

